3-(diphenylmethyl)pentanedinitrile
Description
3-(Diphenylmethyl)pentanedinitrile is a nitrile-based organic compound characterized by a pentanedinitrile backbone substituted with a diphenylmethyl group at the third carbon. Its molecular structure combines the electron-withdrawing nature of nitrile groups with the steric bulk of diphenylmethyl, influencing its physicochemical properties and reactivity. Applications may include intermediates in pharmaceuticals or agrochemicals, though specific uses require further exploration.
Properties
CAS No. |
94208-72-7 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzhydrylpentanedinitrile |
InChI |
InChI=1S/C18H16N2/c19-13-11-17(12-14-20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12H2 |
InChI Key |
NHOSDIPIEXZCIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N |
Other CAS No. |
94208-72-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethyl)pentanedinitrile typically involves the reaction of diphenylmethane with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where diphenylmethyl magnesium bromide reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-(diphenylmethyl)pentanedinitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and yield. The use of microreactors has been shown to improve the safety and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)pentanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Amides or other substituted nitriles.
Scientific Research Applications
3-(Diphenylmethyl)pentanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(diphenylmethyl)pentanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Triarylmethanes
Compounds like N-[(3-Chlorophenyl)diphenylmethyl]pyrimidin-2-amine (T130) and N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) share the diphenylmethyl core but differ in functional groups (pyrimidin-2-amine vs. dinitrile) and substituents (Cl, CF₃). These modifications alter electronic properties and steric hindrance, impacting solubility and reactivity. For example, trifluoromethyl groups enhance lipophilicity, while chlorine substituents may increase polarity .
Nitrile Derivatives
3-(4-Methylphenyl)pentanedinitrile (ChemSpider ID 14306461) is a close analog with a methylphenyl substituent instead of diphenylmethyl. This structural variation reduces steric bulk and increases hydrophilicity, as evidenced by its lower logKow (1.4–2.0) compared to the diphenylmethyl variant (predicted higher logKow due to aromatic bulk) .
Physicochemical Properties
Key Observations :
- The diphenylmethyl group increases molecular weight and hydrophobicity compared to methylphenyl analogs.
- Nitrile functionalities lower pKa relative to amine-substituted triarylmethanes (e.g., T130), making the compound less basic .
Reactivity and Functional Group Influence
- Nitrile Groups: The electron-withdrawing nature of nitriles enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in cyanoalkylation reactions). This contrasts with amine-substituted triarylmethanes (e.g., T130), which participate in hydrogen bonding and acid-base reactions .
- Diphenylmethyl Substituent : The bulky diphenylmethyl group sterically hinders reactions at the central carbon, reducing reactivity in SN2 mechanisms compared to less hindered analogs like 3-(4-methylphenyl)pentanedinitrile .
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